

# 1-Chloro-8-nitroisoquinoline molecular weight and formula

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## Compound of Interest

Compound Name: 1-Chloro-8-nitroisoquinoline

Cat. No.: B12968021

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## Technical Guide: 1-Chloro-8-nitroisoquinoline Executive Summary

**1-Chloro-8-nitroisoquinoline** is a highly functionalized isoquinoline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic C1-chloro group (susceptible to S<sub>N</sub>Ar and metal-catalyzed couplings) and the reducible C8-nitro group (a masked amine precursor). This dual functionality makes it an ideal intermediate for constructing tricyclic heterocycles, kinase inhibitors, and DNA-intercalating agents.

## Chemical Identity & Physicochemical Properties

The following data establishes the precise chemical identity of the compound, distinguishing it from its structural isomers (e.g., 5-nitro analogs).

## Core Identifiers

Property	Specification
IUPAC Name	1-Chloro-8-nitroisoquinoline
CAS Registry Number	1369168-90-0
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.60 g/mol
SMILES	<chem>ClC1=NC=CC2=C1C(=O)=CC=C2</chem>
InChI Key	InChI=1S/C9H5ClN2O2/c10-9-7-3-1-2-6(12(13)14)8(7)4-5-11-9/h1-5H

## Physical Characteristics

- Appearance: Pale yellow to tan solid.
- Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate; sparingly soluble in water.
- Stability: Stable under standard laboratory conditions; store under inert atmosphere (Ar/N<sub>2</sub>) at 2–8°C to prevent slow hydrolysis of the C1-chloride.

## Synthetic Pathways

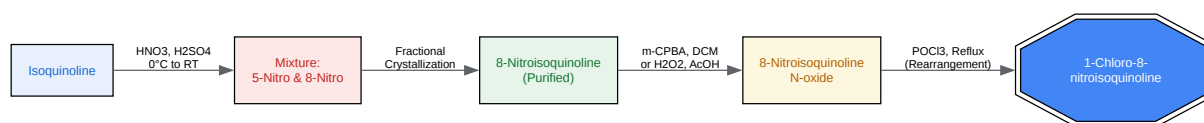
The synthesis of **1-chloro-8-nitroisoquinoline** is non-trivial due to the need for regioselective functionalization. The most robust route employs the N-oxide rearrangement strategy, which allows for the introduction of the chlorine atom at the C1 position after the nitro group is established.

## Mechanism of Action

- Nitration: Electrophilic aromatic substitution of isoquinoline yields a separable mixture of 5- and 8-nitroisoquinoline.
- N-Oxidation: The nitrogen lone pair is oxidized to the N-oxide, activating the C1 position.

- Chlorinative Deoxygenation: Treatment with phosphoryl chloride ( $\text{POCl}_3$ ) effects a Meisenheimer-type rearrangement, installing the chlorine at C1 while restoring aromaticity.

## Diagram 1: Validated Synthesis Workflow



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Figure 1: Step-wise synthesis starting from isoquinoline, highlighting the critical separation of regioisomers and the  $\text{POCl}_3$ -mediated functionalization.

## Reactivity & Applications

Research professionals utilize **1-chloro-8-nitroisoquinoline** as a "linchpin" molecule because it allows for sequential, orthogonal functionalization.

### A. C1-Position: Nucleophilic Displacement & Coupling

The C1-chlorine is highly activated by the adjacent ring nitrogen (similar to 2-chloropyridine).

- $\text{S}_{\text{N}}\text{Ar}$  Reactions: Readily reacts with amines, alkoxides, and thiols to displace chloride.
- Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces carbon frameworks at C1.

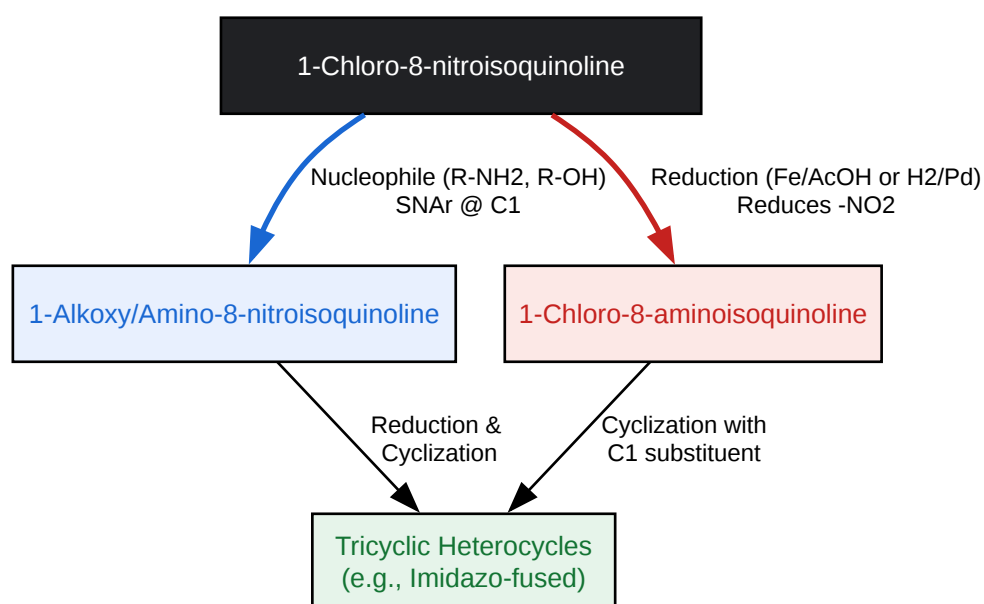
### B. C8-Position: Reduction & Cyclization

The nitro group serves as a latent amine.

- Reduction:  $\text{Fe}/\text{HCl}$ ,  $\text{SnCl}_2$ , or catalytic hydrogenation ( $\text{H}_2/\text{Pd-C}$ ) yields 1-chloro-8-aminoisoquinoline.

- Tricyclic Synthesis: The resulting C8-amine can cyclize with substituents installed at C1, forming fused systems like 1,2-dihydro-3H-imidazo[4,5,1-ij]quinolin-2-ones, which are privileged scaffolds in kinase inhibition.

## Diagram 2: Divergent Reactivity Profile



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Figure 2: The orthogonal reactivity map demonstrating how the compound serves as a divergent precursor for complex scaffolds.

## Safety & Handling Protocols

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal: Warning.
- H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
- Handling:
  - Use only in a chemical fume hood.
  - Wear nitrile gloves and safety goggles.

- Energetic Warning: Nitro-substituted heterocycles can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.

## References

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